[(2-Fluorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride [(2-Fluorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158194-34-3
VCID: VC2068466
InChI: InChI=1S/C10H12FN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h2-6,12H,1,7-8H2;1H
SMILES: C=CCNCC1=CC=CC=C1F.Cl
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol

[(2-Fluorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride

CAS No.: 1158194-34-3

Cat. No.: VC2068466

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67 g/mol

* For research use only. Not for human or veterinary use.

[(2-Fluorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride - 1158194-34-3

Specification

CAS No. 1158194-34-3
Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
IUPAC Name N-[(2-fluorophenyl)methyl]prop-2-en-1-amine;hydrochloride
Standard InChI InChI=1S/C10H12FN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h2-6,12H,1,7-8H2;1H
Standard InChI Key LIZVRPBEGIJHKO-UHFFFAOYSA-N
SMILES C=CCNCC1=CC=CC=C1F.Cl
Canonical SMILES C=CCNCC1=CC=CC=C1F.Cl

Introduction

Chemical Structure and Properties

(2-Fluorophenyl)methylamine hydrochloride consists of a 2-fluorophenyl group connected to an amino group via a methylene bridge, with the amino group also bearing a prop-2-en-1-yl (allyl) substituent. The molecule exists as a hydrochloride salt, which typically enhances stability and solubility in polar solvents compared to the free amine form.

Structural Characteristics

The compound contains several key structural features:

  • A benzene ring with a fluorine atom at the ortho (2) position

  • A methylene bridge connecting the aromatic ring to the nitrogen

  • An allyl (prop-2-en-1-yl) group attached to the nitrogen

  • A hydrochloride salt formation

Based on structural similarities with other fluorinated amine hydrochlorides, the compound likely presents as a crystalline solid at room temperature, as is common with many amine hydrochloride salts .

PropertyExpected ValueBasis for Estimation
Molecular FormulaC₁₀H₁₃ClFNBased on structural analysis
Molecular WeightApproximately 201.67 g/molCalculated from molecular formula
Physical StateCrystalline solidCommon for amine hydrochlorides
SolubilitySoluble in polar solvents (water, methanol)Characteristic of hydrochloride salts
Melting PointLikely >100°CTypical for similar amine hydrochlorides

The presence of the fluorine atom at the ortho position likely influences the electronic properties of the aromatic ring differently than compounds with fluorine at other positions, such as (3-fluorophenyl)methylamine hydrochloride .

Synthesis Methods

Reductive Amination

One common approach involves reductive amination between 2-fluorobenzaldehyde and allylamine:

  • Condensation of 2-fluorobenzaldehyde with allylamine to form an imine intermediate

  • Reduction of the imine using sodium borohydride (NaBH₄) or other reducing agents

  • Conversion to the hydrochloride salt using HCl in dioxane or other suitable methods

This method has been successfully employed for synthesizing similar compounds as described in the literature: "To a 50-mL round bottom flask charged with a stir bar was added the secondary amine, NiCl₂·6H₂O (5 mol%), and 15 mL of methanol. The solution was then stirred vigorously using a magnetic stirrer. After 10 minutes, sodium borohydride (2 equiv) was added..." .

Mizoroki-Heck Arylation Approach

Another potential synthetic route could involve the Mizoroki-Heck arylation of free allylamines followed by reduction:

"A 7.5 mL vial was charged with Pd(OAc)₂ (6.7 mg, 0.03 mmol, 0.10 equiv), silver acetate (50 mg, 0.3 mmol, 1 equiv), organohalide (0.30 mmol, 1.0 equiv), acetic acid (1.0 mL) and amine (0.36 mmol, 1.2 equiv) followed by the addition of dry ice (~92 mg, 2.1 mmol, 7 equiv) as CO₂ source..." .

Purification and Characterization

After synthesis, purification can be achieved through:

  • Basification of the reaction mixture with ammonium hydroxide

  • Extraction with dichloromethane

  • Drying over Na₂SO₄

  • Concentration in vacuo

  • Formation of the hydrochloride salt by treatment with HCl in dioxane

  • Trituration with diethyl ether to obtain the pure product

Characterization would typically involve NMR spectroscopy (¹H and ¹³C), mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the structure and purity.

Structural Analogues and Comparative Analysis

Comparison with Similar Compounds

Several structurally related compounds provide valuable context for understanding the properties and potential applications of (2-Fluorophenyl)methylamine hydrochloride.

CompoundStructural DifferenceNotable Properties
(3-fluorophenyl)methylamine hydrochlorideFluorine at meta (3) position instead of ortho (2)Used as a chemical intermediate
2-Fluoro-2-methylpropan-1-amine hydrochlorideAliphatic structure with fluorine on a tertiary carbonEuropean Community Number: 826-843-1
(E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-amine hydrochlorideContains trifluoromethyl group at para position; different structural arrangementReported yield: 80% as a white solid

Effect of Fluorine Position

The position of the fluorine atom on the aromatic ring significantly influences the compound's properties:

  • Ortho (2) position: The proximity to the methylene bridge likely creates steric effects and potential intramolecular interactions

  • Meta (3) position: As in (3-fluorophenyl)methylamine hydrochloride, provides different electronic effects on the aromatic system

  • Para (4) position: Would create a more symmetrical electronic distribution

These positional differences can affect reactivity, binding properties, and potential biological activities of the compounds .

Physical and Chemical Hazards

Hazard TypePotential ClassificationPrecautionary Measures
Skin IrritationMay cause skin irritationWear protective gloves and clothing
Eye IrritationMay cause serious eye irritationUse eye protection
RespiratoryMay cause respiratory irritationUse in well-ventilated areas

According to GHS classification data available for similar compounds: "H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation" .

Analytical Methods

Identification and Characterization Techniques

Several analytical methods can be employed for the identification and characterization of (2-Fluorophenyl)methylamine hydrochloride:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for aromatic protons, methylene protons, allyl protons, and the NH proton

    • ¹³C NMR would reveal the carbon framework

    • ¹⁹F NMR would provide specific information about the fluorine environment

  • Infrared (IR) Spectroscopy:

    • Characteristic bands for N-H stretching, C-F stretching, and aromatic C=C stretching

  • Mass Spectrometry:

    • Would provide molecular weight confirmation and fragmentation pattern analysis

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC):

    • Useful for purity determination and quantitative analysis

  • Gas Chromatography (GC):

    • Applicable for volatile derivatives or after suitable derivatization

Future Research Directions

Structure-Activity Relationship Studies

Future research could focus on:

  • Synthesizing a series of analogues with varying substituents on the phenyl ring

  • Investigating the effect of the fluorine position (ortho, meta, para) on biological activity

  • Exploring modifications of the allyl group to enhance specific properties

Synthetic Methodology Development

Improving synthetic approaches could focus on:

  • Developing more efficient and environmentally friendly synthesis methods

  • Exploring catalytic approaches to enhance selectivity

  • Investigating flow chemistry techniques for scalable production

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